rac-trans-Sertraline Hydrochloride rac-trans-Sertraline Hydrochloride
Brand Name: Vulcanchem
CAS No.: 79617-99-5
VCID: VC0108139
InChI: InChI=1S/C17H15Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12H,7,9H2,1H3;1H
SMILES:
Molecular Formula: C17H16Cl3N
Molecular Weight: 340.7 g/mol

rac-trans-Sertraline Hydrochloride

CAS No.: 79617-99-5

Cat. No.: VC0108139

Molecular Formula: C17H16Cl3N

Molecular Weight: 340.7 g/mol

* For research use only. Not for human or veterinary use.

rac-trans-Sertraline Hydrochloride - 79617-99-5

Specification

CAS No. 79617-99-5
Molecular Formula C17H16Cl3N
Molecular Weight 340.7 g/mol
IUPAC Name 4-(3,4-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine;hydrochloride
Standard InChI InChI=1S/C17H15Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12H,7,9H2,1H3;1H
Standard InChI Key VUWMBIAOLDXLOZ-UHFFFAOYSA-N
Canonical SMILES CN=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

Introduction

Chemical Structure and Properties

rac-trans-Sertraline Hydrochloride is chemically designated as (1RS,4SR)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. The "rac" prefix indicates a racemic mixture containing equal amounts of the (1R,4S) and (1S,4R) stereoisomers, while the "trans" descriptor refers to the geometric configuration where the amine and dichlorophenyl groups are positioned on opposite sides of the tetrahydronaphthalene ring system.

Physical and Chemical Characteristics

The compound exhibits specific physicochemical properties that distinguish it from other sertraline derivatives and determine its pharmaceutical behavior. Table 1 summarizes the key chemical and physical characteristics of rac-trans-Sertraline Hydrochloride.

Table 1: Physicochemical Properties of rac-trans-Sertraline Hydrochloride

PropertyValue
Molecular FormulaC₁₇H₁₇Cl₂N·HCl
Molecular Weight342.69 g/mol
CAS Number79617-99-5
Related CAS Number (base form)79836-45-6
Physical AppearanceWhite to off-white crystalline solid
SolubilitySlightly soluble in water, more soluble in ethanol and methanol
Storage TemperatureRoom temperature
Melting Point243-245°C

The compound contains a tetrahydronaphthalene ring system with a dichlorophenyl group and a methylamine moiety, along with a hydrochloride salt. This structure confers specific binding properties that are critical to its pharmacological activity .

Structural Analogues and Derivatives

Several structural analogues and derivatives of rac-trans-Sertraline Hydrochloride have been synthesized for research purposes, including deuterated forms and metabolites. The deuterated analogue, rac-trans-Sertraline-d3 Hydrochloride (CAS: 1330180-66-9), has a molecular formula of C₁₇D₃H₁₄Cl₂N·HCl and a molecular weight of 345.709 g/mol . This isotopically labeled version is primarily used as a reference standard in analytical chemistry and pharmacokinetic studies .

Other notable derivatives include rac-trans-N-Desmethyl sertraline hydrochloride (CAS: 1310676-34-6), a primary metabolite of sertraline with a molecular weight of 328.66 g/mol, and rac-trans-N-Methyl Sertraline Hydrochloride (CAS: 79836-76-3), with a molecular weight of 356.717 g/mol .

Pharmacology and Mechanism of Action

Primary Pharmacological Target

rac-trans-Sertraline Hydrochloride functions primarily as a selective serotonin reuptake inhibitor (SSRI), blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) into presynaptic neurons, thereby increasing serotonin concentrations in the synaptic cleft. This mechanism is believed to underlie its antidepressant, anxiolytic, and anti-obsessional effects .

Receptor Binding Profile

Studies have revealed that rac-trans-Sertraline Hydrochloride exhibits a complex binding profile beyond its primary action on serotonin transporters. Table 2 summarizes the receptor binding characteristics of the compound.

Table 2: Receptor Binding Profile of rac-trans-Sertraline Hydrochloride

TargetAffinity/ActionRelevance to Clinical Effect
Sodium-dependent serotonin transporterInhibitor/Downregulator (Primary target)Antidepressant effect
Sigma-1 and Sigma-2 receptorsBinder/Inhibitor (Higher affinity for Sigma-1)Possible role in neuroprotection
Dopamine transporterWeak inhibitorMay contribute to activating effects
Norepinephrine transporterWeak inhibitor/DownregulatorMay enhance antidepressant efficacy
GABA receptorsNegligible affinity---
5-HT1A, 5-HT1B, 5-HT2 receptorsNegligible affinity---
Benzodiazepine receptorsNegligible affinity---
Monoamine oxidaseNo inhibitory effect---

The compound shows minimal interaction with GABA, dopaminergic, serotonergic (5HT1A, 5HT1B, 5HT2), and benzodiazepine receptors. Chronic administration of sertraline results in down-regulation of brain norepinephrine receptors, which may contribute to its therapeutic efficacy in certain disorders .

Stereochemical Considerations

The racemic nature of rac-trans-Sertraline Hydrochloride means it contains equal amounts of (1R,4S) and (1S,4R) enantiomers. Research suggests that while both enantiomers contribute to the compound's pharmacological profile, they may exhibit differences in binding affinities and metabolic pathways. The trans-configuration is essential for optimal binding to the serotonin transporter, as cis-isomers demonstrate significantly reduced affinity .

Pharmacokinetics

Absorption and Bioavailability

rac-trans-Sertraline Hydrochloride demonstrates specific absorption characteristics that influence its clinical efficacy. When administered orally, the compound is slowly absorbed with a bioavailability estimated to be above 44%. Peak plasma concentrations (Cmax) occur between 4.5 to 8.4 hours after administration following once-daily dosing of 50 to 200 mg .

Food influences the absorption profile of sertraline. When administered with food, the area under the curve (AUC) is slightly increased, the Cmax is approximately 25% greater, and the time to peak plasma concentration is shortened by about 2.5 hours compared to administration in a fasting state .

Distribution, Metabolism, and Elimination

The compound undergoes extensive first-pass metabolism, primarily through N-demethylation to form N-desmethylsertraline, a metabolite with weaker serotonin reuptake inhibitory properties compared to the parent compound. Steady-state concentrations are typically achieved after one week of once-daily administration, though concentrations can vary significantly between patients .

The metabolic pathway involves the cytochrome P450 system, particularly CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6 enzymes. Genetic variations in these enzymes can influence the metabolism of sertraline, potentially affecting both efficacy and side effect profiles in individual patients.

Clinical Applications and Therapeutic Efficacy

Approved Clinical Indications

While specific data on rac-trans-Sertraline Hydrochloride is limited in the search results, sertraline hydrochloride is widely used in the treatment of various psychiatric conditions. Its efficacy has been established through numerous clinical trials and post-marketing studies.

Efficacy in Dysthymia

A 12-week, double-blind, placebo-controlled, randomized, multicenter trial evaluated the safety and efficacy of sertraline hydrochloride and imipramine hydrochloride in treating dysthymia. The study included 416 outpatients (271 women and 145 men) aged 25 to 65 years with DSM-III-R-defined, early-onset, primary dysthymia without concurrent major depression .

Table 3: Clinical Response Rates in Dysthymia Treatment

TreatmentResponse RateStatistical Significance
Sertraline59%P = 0.02 vs placebo
Imipramine64%P < 0.001 vs placebo
Placebo44%--

Both sertraline and imipramine resulted in significantly reduced scores on several depression rating scales, including the 17-item Hamilton Rating Scale for Depression, Montgomery-Asberg Depression Rating Scale, Hopkins Symptom Checklist, and the self-rated version of the Inventory of Depressive Symptoms .

Tolerability Advantage

A significant advantage of sertraline over other tricyclic antidepressants like imipramine is its superior tolerability profile. In comparative studies, a significantly greater proportion of patients receiving imipramine discontinued treatment due to adverse events compared to those receiving sertraline or placebo (P = 0.001 and P < 0.001, respectively) . This tolerability advantage is particularly important for conditions like dysthymia that may require prolonged treatment with antidepressant medication.

Research Applications

Reference Standard in Analytical Chemistry

rac-trans-Sertraline Hydrochloride and its deuterated analogues are widely used as reference standards in analytical chemistry, particularly for pharmaceutical testing and quality control. The deuterated form, rac-trans-Sertraline-d3 Hydrochloride, serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis, enabling precise quantification of sertraline and its metabolites in biological samples .

Pharmacokinetic and Drug Metabolism Studies

The compound and its metabolites, including rac-trans-N-Desmethyl sertraline hydrochloride, are valuable tools in pharmacokinetic studies and investigations of drug metabolism pathways. These studies provide crucial information on absorption, distribution, metabolism, and excretion profiles, guiding dosage recommendations and drug interaction assessments .

Manufacturing and Quality Control

Production Standards

rac-trans-Sertraline Hydrochloride is typically manufactured to high purity standards for pharmaceutical and research applications. Commercial products generally specify a purity of at least 95% as determined by high-performance liquid chromatography (HPLC) . The production process must control for stereochemical purity to maintain the specific rac-trans configuration.

Future Research Directions

Stereochemical Optimization

Future research may focus on exploring the potential advantages of specific enantiomers over the racemic mixture. While rac-trans-Sertraline Hydrochloride contains equal amounts of (1R,4S) and (1S,4R) enantiomers, these may differ in their pharmacological properties, metabolic pathways, and side effect profiles. Investigation of enantiopure formulations could potentially lead to improved efficacy and reduced adverse effects.

Novel Delivery Systems

Development of novel delivery systems for rac-trans-Sertraline Hydrochloride represents another promising research direction. Modified-release formulations, transdermal systems, or other alternative delivery methods could potentially improve pharmacokinetic profiles, enhance patient compliance, and reduce side effects associated with oral administration.

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